1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine and related compounds have been synthesized through various methods, including intramolecular cyclization reactions and 1,3-dipolar cycloaddition processes. For instance, Benetti et al. (2002) discussed the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of amino keto sulfones, which showcases the versatility of sulfonyl-containing compounds in synthesizing heterocyclic structures Benetti et al., 2002. Additionally, Markitanov et al. (2016) explored the synthesis of new 4-(trifluoromethyl)pyrrolidines containing various sulfonyl groups, highlighting the structural diversity achievable with sulfonyl-functionalized pyrrolidines Markitanov et al., 2016.
Molecular Conformations and Hydrogen Bonding
The molecular structure and conformational studies of sulfonyl-containing pyrrolidines reveal intricate details about their chemical behavior. For example, Sagar et al. (2017) investigated the molecular conformations and hydrogen bonding patterns of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the structural characteristics of sulfonyl-substituted heterocycles Sagar et al., 2017.
Catalytic and Reaction Applications
Compounds containing sulfonyl groups, such as 1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, are instrumental in catalytic and synthetic chemistry. Cook et al. (2015) demonstrated the use of sulfonyl-functionalized ligands in iron(II) complexes, affecting spin-crossover behaviors and crystallographic phase changes, indicative of their potential in material science and catalysis Cook et al., 2015.
Advanced Material Development
Sulfonyl-containing compounds are also used in the development of advanced materials with unique properties. Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating their potential in creating materials with high thermal stability and low dielectric constants Liu et al., 2013.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4S2/c1-19(15,16)9-4-5-14(7-9)20(17,18)11-6-8(12)2-3-10(11)13/h2-3,6,9H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXORTDLVSETDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine |
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